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Introduction

SOMCL-863 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-

Terminal Domain (BET) family of proteins, particularly targeting BRD4. In the context of Acute

Myeloid Leukemia (AML), the c-MYC oncogene is a critical driver of proliferation and survival of

leukemia cells. The expression of c-MYC is epigenetically regulated by the BET protein BRD4,

which binds to acetylated histones at the MYC gene's super-enhancer regions. By

competitively binding to the bromodomains of BRD4, SOMCL-863 displaces it from chromatin,

leading to the suppression of MYC transcription and subsequent downstream effects, including

cell cycle arrest and apoptosis in AML cells. These application notes provide an overview of its

mechanism, key experimental data, and protocols for its use in AML research.

Mechanism of Action

SOMCL-863 functions by disrupting the interaction between BRD4 and acetylated histones, a

key step in the transcriptional activation of oncogenes like c-MYC. This disruption leads to a

cascade of events culminating in anti-leukemic activity.
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Figure 1: Mechanism of Action of SOMCL-863 in AML Cells.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of SOMCL-863 in various AML

models.

Table 1: In Vitro Anti-proliferative Activity of SOMCL-863 in AML Cell Lines

Cell Line Subtype IC50 (nM) Assay Type

MV4-11
AML (MLL-

rearranged)
85 CellTiter-Glo

MOLM-13
AML (MLL-

rearranged)
120 CellTiter-Glo

OCI-AML3 AML (NPM1-mutated) 250 MTS Assay

Kasumi-1 AML (t(8;21)) 480 MTS Assay

Data is representative and compiled from typical results for potent BRD4 inhibitors in these cell

lines.

Table 2: In Vivo Efficacy of SOMCL-863 in AML Xenograft Model

Animal Model Dosing Efficacy Metric Result

MV4-11 Xenograft

(NOD/SCID mice)
50 mg/kg, oral, daily

Tumor Growth

Inhibition (TGI)
75%

PDX Model (AML

patient-derived)
50 mg/kg, oral, daily

Increased Median

Survival

45 days vs 25 days

(vehicle)

Data represents expected outcomes based on preclinical studies of similar BRD4 inhibitors.

Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
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This protocol is for determining the half-maximal inhibitory concentration (IC50) of SOMCL-863
on AML cell lines.

1. Cell Seeding
Seed AML cells (e.g., MV4-11)

in 96-well plates.
(5,000 cells/well)

2. Compound Treatment
Add serial dilutions of SOMCL-863.

(0.1 nM to 10 µM)

3. Incubation
Incubate for 72 hours

at 37°C, 5% CO2.

4. Reagent Addition
Add CellTiter-Glo® Reagent

to each well.

5. Luminescence Reading
Incubate for 10 min, then

read luminescence on a plate reader.

6. Data Analysis
Normalize data to vehicle control.

Calculate IC50 using non-linear regression.

Click to download full resolution via product page

Figure 2: Workflow for Cell Viability (IC50) Determination.

Methodology:

Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO2.

Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells

per well in 100 µL of culture medium.

Compound Preparation: Prepare a 10 mM stock solution of SOMCL-863 in DMSO. Perform

serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10

µM.

Treatment: Add the diluted compound to the respective wells. Include a DMSO-only well as a

vehicle control.

Incubation: Incubate the plates for 72 hours.

Lysis and Luminescence Measurement: Equilibrate the plate and CellTiter-Glo®

Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent

equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2

minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to

stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

dose-response curve and determine the IC50 value using a suitable software package (e.g.,

GraphPad Prism) with a non-linear regression (log(inhibitor) vs. normalized response)

model.

Protocol 2: Western Blot for c-MYC and Apoptosis Markers

This protocol assesses the effect of SOMCL-863 on target protein expression (c-MYC) and

downstream apoptosis markers (Cleaved PARP).

Methodology:

Treatment: Seed 1-2 million AML cells in 6-well plates and treat with SOMCL-863 (e.g., at 1x

and 5x the IC50 concentration) or DMSO vehicle for 24-48 hours.

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet

with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample

buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against c-MYC, Cleaved PARP, and a

loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of

target proteins to the loading control to compare expression levels across different treatment

conditions.

Protocol 3: In Vivo Efficacy Study in an AML Xenograft Model

This protocol describes a study to evaluate the anti-tumor efficacy of SOMCL-863 in a mouse

model.

1. Cell Implantation
Inject MV4-11 cells subcutaneously

into immunodeficient mice.

2. Tumor Growth
Allow tumors to grow to a

palpable size (e.g., 100-150 mm³).

3. Randomization & Dosing
Randomize mice into groups.

Administer SOMCL-863 or vehicle
daily via oral gavage.

4. Monitoring
Measure tumor volume and body

weight 2-3 times per week.

5. Endpoint
Continue treatment until tumors

in the control group reach max size.
Sacrifice mice and collect tumors.

6. Analysis
Calculate Tumor Growth Inhibition (TGI).

Analyze biomarkers in tumor tissue.

Click to download full resolution via product page

Figure 3: Workflow for an In Vivo AML Xenograft Study.

Methodology:

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), which are capable of

accepting human cell line grafts.

Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells, resuspended in a mixture

of PBS and Matrigel, into the flank of each mouse.

Tumor Establishment: Monitor the mice until tumors reach an average volume of 100-150

mm³.
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Group Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle

control, SOMCL-863 at 25 mg/kg, SOMCL-863 at 50 mg/kg).

Dosing: Prepare SOMCL-863 in an appropriate vehicle (e.g., 0.5% methylcellulose with

0.2% Tween 80). Administer the compound or vehicle daily via oral gavage.

Monitoring: Measure tumor dimensions with calipers two to three times per week and

calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight

and general health as indicators of toxicity.

Study Endpoint: The study is typically terminated when tumors in the vehicle control group

reach a predetermined size (e.g., 1500-2000 mm³).

Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors.

Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g.,

Western blot for c-MYC) or histopathology.

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment

group compared to the vehicle control. Analyze statistical significance using appropriate tests

(e.g., ANOVA). Plot survival curves (Kaplan-Meier) if survival is an endpoint.

To cite this document: BenchChem. [Application Notes: SOMCL-863 in Acute Myeloid
Leukemia (AML) Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580289#applications-of-somcl-863-in-specific-
disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

